(5E)-5-[(2E)-3-[4-(DIMETHYLAMINO)PHENYL]PROP-2-EN-1-YLIDENE]-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
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Overview
Description
The compound (5E)-5-[(2E)-3-[4-(DIMETHYLAMINO)PHENYL]PROP-2-EN-1-YLIDENE]-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiazolidinone core, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(2E)-3-[4-(DIMETHYLAMINO)PHENYL]PROP-2-EN-1-YLIDENE]-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves a multi-step process. One common method starts with the preparation of the thiazolidinone core, followed by the introduction of the dimethylamino phenyl group and the prop-2-en-1-ylidene moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. The final step involves the formation of the double bond (5E) and (2E) configurations under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the double bonds, converting them into single bonds and altering the compound’s structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thiazolidinone derivatives.
Substitution: Various substituted thiazolidinone derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound’s antimicrobial and anti-inflammatory properties are of significant interest. It is studied for its potential to inhibit the growth of various bacterial and fungal strains.
Medicine
In medicine, the compound is investigated for its anticancer properties. It has shown promise in inhibiting the proliferation of cancer cells and inducing apoptosis.
Industry
In the industrial sector, the compound is used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis. The anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines. In cancer cells, the compound induces apoptosis by activating caspase pathways and disrupting mitochondrial function.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds share the thiazolidinone core and are known for their antidiabetic properties.
Sulfonylureas: These compounds have similar sulfur-containing structures and are used as antidiabetic agents.
Benzothiazoles: These compounds have a similar benzene-thiazole structure and are studied for their antimicrobial and anticancer activities.
Uniqueness
The uniqueness of (5E)-5-[(2E)-3-[4-(DIMETHYLAMINO)PHENYL]PROP-2-EN-1-YLIDENE]-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE lies in its combination of the thiazolidinone core with the dimethylamino phenyl group and the prop-2-en-1-ylidene moiety. This unique structure imparts a wide range of biological activities and makes it a versatile compound for various applications.
Properties
IUPAC Name |
(5E)-5-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS2/c1-4-18-15(19)14(21-16(18)20)7-5-6-12-8-10-13(11-9-12)17(2)3/h5-11H,4H2,1-3H3/b6-5+,14-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWWTZEHAEDIEHA-AVJLEEFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC=CC2=CC=C(C=C2)N(C)C)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C\C=C\C2=CC=C(C=C2)N(C)C)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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